7-((3AR,4R,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine
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Overview
Description
The compound 7-((3AR,4R,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a complex organic molecule with potential applications in various scientific fields This compound features a unique structure that includes a pyrrolo[2,3-d]pyrimidine core, a methoxy group, and a tert-butyldimethylsilyl-protected hydroxymethyl group
Preparation Methods
The synthesis of 7-((3AR,4R,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves multiple steps, typically starting with the preparation of the pyrrolo[2,3-d]pyrimidine core. This can be achieved through a series of condensation reactions involving appropriate precursors. The tert-butyldimethylsilyl (TBDMS) group is introduced to protect the hydroxyl group during the synthesis. The final steps often involve deprotection and purification to obtain the desired compound in high purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrrolo[2,3-d]pyrimidine core can be reduced under specific conditions to yield different derivatives.
Substitution: The TBDMS-protected hydroxyl group can be substituted with other functional groups after deprotection. Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-((3AR,4R,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential use in drug discovery and development due to its unique structure.
Industry: Possible applications in materials science and catalysis.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies and computational modeling.
Comparison with Similar Compounds
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives, such as:
Atorvastatin Related Compound E: Used in pharmaceutical applications.
Other pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their functional groups, which can significantly alter their chemical properties and applications.
Properties
Molecular Formula |
C21H34N4O5Si |
---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
7-[(3aR,4R,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C21H34N4O5Si/c1-20(2,3)31(7,8)27-11-13-14-15(30-21(4,5)29-14)18(28-13)25-10-9-12-16(25)23-19(22)24-17(12)26-6/h9-10,13-15,18H,11H2,1-8H3,(H2,22,23,24)/t13-,14-,15-,18-/m1/s1 |
InChI Key |
JYDWCPAPYXMKPS-ATNYBXOESA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=CC4=C3N=C(N=C4OC)N)CO[Si](C)(C)C(C)(C)C)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=CC4=C3N=C(N=C4OC)N)CO[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
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